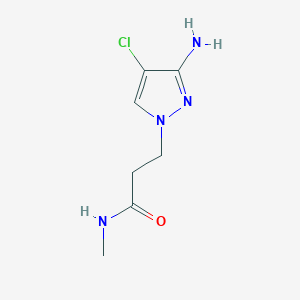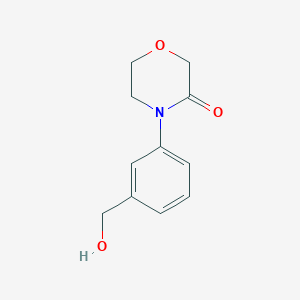
1-(3,5-Difluoro-2-isobutoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Difluoro-2-isobutoxyphenyl)ethanol is a fluorinated organic compound with the molecular formula C12H16F2O2. This compound is characterized by the presence of two fluorine atoms and an isobutoxy group attached to a phenyl ring, along with an ethanol moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanol typically involves the reaction of 3,5-difluoro-2-isobutoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed:
Oxidation: 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone
Reduction: Various alcohol derivatives
Substitution: Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
1-(3,5-Difluoro-2-isobutoxyphenyl)ethanol is utilized in a wide range of scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(3,5-Difluoro-2-methoxyphenyl)ethanol
- 1-(3,5-Difluoro-2-ethoxyphenyl)ethanol
- 1-(3,5-Difluoro-2-propoxyphenyl)ethanol
Comparison: 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanol is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
Propiedades
Fórmula molecular |
C12H16F2O2 |
|---|---|
Peso molecular |
230.25 g/mol |
Nombre IUPAC |
1-[3,5-difluoro-2-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H16F2O2/c1-7(2)6-16-12-10(8(3)15)4-9(13)5-11(12)14/h4-5,7-8,15H,6H2,1-3H3 |
Clave InChI |
LCROMXQANCYJRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=C(C=C1F)F)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


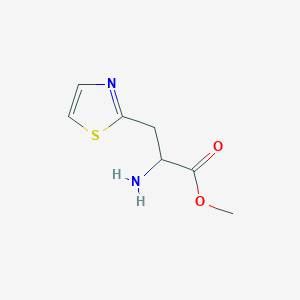
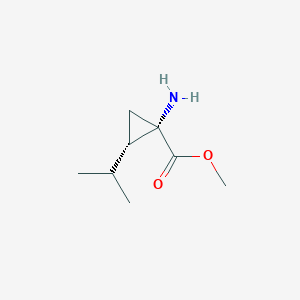
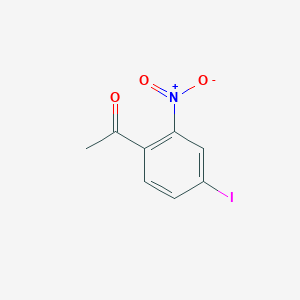
![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thietane]](/img/structure/B15242303.png)
![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B15242321.png)

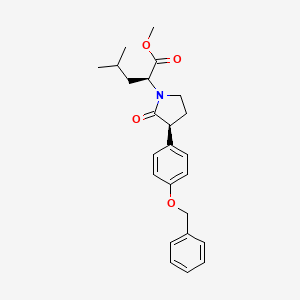
![N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine](/img/structure/B15242354.png)
![2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane](/img/structure/B15242362.png)
